molecular formula C11H8N4 B8521595 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

Katalognummer: B8521595
Molekulargewicht: 196.21 g/mol
InChI-Schlüssel: JQVCQJWMXSMEIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

One of the notable applications of 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives is in the treatment of epilepsy. A study demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models. For instance, a derivative with a heptyloxy substituent showed an effective dose (ED50) of 84.9 mg/kg in the maximal electroshock test, which is a standard method for evaluating anticonvulsant drugs . This suggests that modifications to the triazolo-pyrimidine structure can enhance its ability to cross the blood-brain barrier and exert therapeutic effects.

Antiparasitic Activity

Recent research has explored the antiparasitic potential of triazolo[4,3-a]pyrimidine derivatives against various pathogens. A study involving transition metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine showed promising results against Trypanosoma cruzi and several species of Leishmania. The metal complexes demonstrated better selectivity indices compared to commercial drugs like Glucantime and benznidazole . This indicates that these compounds could serve as effective alternatives or adjuncts in treating parasitic infections.

Kinase Inhibition

The compound has been investigated for its ability to inhibit key kinases involved in cancer progression. A series of triazolo[4,3-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases. One promising compound exhibited IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, demonstrating potent antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . These findings suggest that triazolo[4,3-a]pyrimidine derivatives could be developed into targeted therapies for cancer treatment.

Synthesis Techniques

The synthesis of this compound typically involves cyclization reactions between appropriate precursors such as phenyl-substituted hydrazines and pyrimidine derivatives. Various synthetic routes have been optimized to enhance yield and purity of the final products.

Structure-Activity Relationship

The biological activity of triazolo[4,3-a]pyrimidine derivatives can be significantly influenced by substituents on the phenyl ring and other positions on the triazole moiety. For example, the introduction of electron-withdrawing groups has been shown to enhance kinase inhibitory activity and overall pharmacological efficacy . Understanding these relationships is crucial for designing new compounds with improved therapeutic profiles.

Case Studies

Study Application Key Findings Reference
Study on anticonvulsant activityEpilepsy treatmentCompound with heptyloxy group showed ED50 = 84.9 mg/kg
Evaluation against parasitesAntiparasitic activityMetal complexes showed better selectivity than existing drugs
Kinase inhibition studyCancer therapyCompound exhibited IC50 = 26 nM for c-Met; effective against multiple cancer cell lines

Eigenschaften

Molekularformel

C11H8N4

Molekulargewicht

196.21 g/mol

IUPAC-Name

6-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-12-11-14-13-8-15(11)7-10/h1-8H

InChI-Schlüssel

JQVCQJWMXSMEIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN3C=NN=C3N=C2

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 2.5 g. of 2-hydrazino-5-phenylpyrimidine and 25 ml. of triethyl orthoformate is heated for 16 hours under reflux. The material that separates is collected and crystallized from ethanol to give 1.5 g. of the product of the Example, m.p. 231° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.